molecular formula C18H18BrN3O3 B11653675 1-[(4-Bromophenyl)methyl]-4-(4-nitrobenzoyl)piperazine

1-[(4-Bromophenyl)methyl]-4-(4-nitrobenzoyl)piperazine

Numéro de catalogue: B11653675
Poids moléculaire: 404.3 g/mol
Clé InChI: AISVPWWLUVGOQS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-[(4-Bromophenyl)methyl]-4-(4-nitrobenzoyl)piperazine is a synthetic piperazine-based compound of significant interest in medicinal chemistry and drug discovery research. This hybrid molecule is designed to incorporate two distinct pharmacophoric elements: a 4-bromobenzyl group and a 4-nitrobenzoyl moiety, linked through the piperazine scaffold. Piperazine derivatives are recognized as privileged structures in pharmaceutical development due to their versatile binding properties and wide range of biological activities . The strategic incorporation of both bromophenyl and nitrobenzoyl functional groups suggests potential for multifaceted biological interactions, making this compound a valuable scaffold for developing novel therapeutic agents. Researchers can utilize this compound as a key intermediate in the synthesis of more complex hybrid molecules, particularly through click chemistry and other conjugation techniques that link pharmacologically active segments to create new chemical entities with enhanced biological profiles . The structural framework of this compound aligns with contemporary drug discovery approaches that employ molecular hybridization strategies, where combining different bioactive pharmacophores can yield novel compounds with improved efficacy and modified selectivity profiles compared to parent molecules . Piperazine-based compounds have demonstrated substantial potential across multiple therapeutic areas, including as anticancer, antiviral, antibacterial, and antifungal agents . Specifically, hybrid nitroimidazole-piperazine compounds have shown promising anti-proliferative activity against human cancer cell lines, including MCF-7 (breast cancer), HepG2 (liver cancer), and PC3 (prostate cancer) in recent studies . The presence of the nitroaromatic component in this compound may contribute to electron-deficient properties that facilitate interactions with biological targets through various binding mechanisms. This product is provided For Research Use Only and is strictly intended for laboratory research purposes. It is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this compound with appropriate safety precautions in accordance with institutional chemical hygiene plans.

Propriétés

Formule moléculaire

C18H18BrN3O3

Poids moléculaire

404.3 g/mol

Nom IUPAC

[4-[(4-bromophenyl)methyl]piperazin-1-yl]-(4-nitrophenyl)methanone

InChI

InChI=1S/C18H18BrN3O3/c19-16-5-1-14(2-6-16)13-20-9-11-21(12-10-20)18(23)15-3-7-17(8-4-15)22(24)25/h1-8H,9-13H2

Clé InChI

AISVPWWLUVGOQS-UHFFFAOYSA-N

SMILES canonique

C1CN(CCN1CC2=CC=C(C=C2)Br)C(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origine du produit

United States

Méthodes De Préparation

The synthesis of 1-[(4-Bromophenyl)methyl]-4-(4-nitrobenzoyl)piperazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Bromophenyl Intermediate: The synthesis begins with the bromination of benzyl chloride to form 4-bromobenzyl chloride.

    Piperazine Derivatization: The 4-bromobenzyl chloride is then reacted with piperazine to form 1-[(4-bromophenyl)methyl]piperazine.

    Nitrobenzoylation: Finally, the 1-[(4-bromophenyl)methyl]piperazine is reacted with 4-nitrobenzoyl chloride under suitable conditions to yield the target compound, this compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to enhance yield and purity.

Analyse Des Réactions Chimiques

1-[(4-Bromophenyl)methyl]-4-(4-nitrobenzoyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Hydrolysis: The compound can undergo hydrolysis in acidic or basic conditions, leading to the cleavage of the piperazine ring.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, nucleophiles like amines, and acids or bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

1-[(4-Bromophenyl)methyl]-4-(4-nitrobenzoyl)piperazine has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of 1-[(4-Bromophenyl)methyl]-4-(4-nitrobenzoyl)piperazine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The bromophenyl group may also play a role in binding to specific receptors or enzymes, modulating their activity.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Substituents at Position 1
  • 1-(4-Bromobenzyl)-4-(2-furanylmethyl)piperazine ():

    • Replaces the nitrobenzoyl group with a 2-furanylmethyl moiety.
    • Lower molecular weight (335.245 g/mol vs. ~373.2 g/mol for the target compound) and reduced electron-withdrawing effects due to the furan ring. Likely impacts solubility and receptor affinity .
  • 1-(4-Chlorobenzyl)-4-[4-(methylsulfanyl)benzyl]piperazine ():

    • Chlorine replaces bromine at the para position, reducing steric bulk and polarizability. The methylsulfanyl group introduces moderate electron-donating effects. Likely alters metabolic stability compared to the brominated analogue .
Substituents at Position 4
  • 1-(4-Nitrobenzoyl)-4-(4-chlorobenzhydryl)piperazine ():

    • Shares the 4-nitrobenzoyl group but replaces the bromobenzyl with a bulkier 4-chlorobenzhydryl group.
    • Demonstrated cytotoxicity against cancer cell lines (IR 1643 cm⁻¹ for carbonyl stretch), suggesting nitrobenzoyl’s role in bioactivity .
  • 1-(2-Fluorobenzoyl)-4-(4-nitrobenzyl)piperazine ():

    • Fluorine at the ortho position of the benzoyl group introduces steric hindrance and electronic effects distinct from the target’s bromophenyl. May influence binding to targets like serotonin or dopamine receptors .
Anticancer Potential
  • The nitrobenzoyl group in 1-(4-Nitrobenzoyl)-4-(4-chlorobenzhydryl)piperazine () correlates with cytotoxic activity against solid tumors, likely due to nitro group-mediated DNA intercalation or redox cycling .
  • In contrast, 1-(2-methoxyphenyl)-4-{[1-(2-nitrobenzyl)piperidin-4-yl]methyl}piperazine () showed high dopamine D2 receptor affinity (Ki < 10 nM), highlighting how nitro placement (benzyl vs. benzoyl) shifts activity from cytotoxicity to CNS targeting .
Receptor Binding and Selectivity
  • 1-[(4-Bromophenyl)methyl]piperazine () serves as a precursor for dopamine receptor ligands. Bromine’s size and hydrophobicity may enhance blood-brain barrier penetration compared to smaller halogens (e.g., chlorine) .
Physicochemical Properties
  • Melting Points : Piperazine derivatives with nitro groups (e.g., ’s 5e) typically exhibit higher melting points (>100°C) due to strong intermolecular interactions, compared to methoxy-substituted analogues (e.g., ’s compound 15, mp 78.1–79.3°C) .
  • Solubility : The bromophenyl and nitrobenzoyl groups in the target compound likely reduce aqueous solubility compared to derivatives with polar substituents (e.g., hydroxyl or methoxy groups in ) .

Data Table: Key Comparative Features

Compound Name Position 1 Substituent Position 4 Substituent Key Biological Activity Reference
Target Compound 4-Bromobenzyl 4-Nitrobenzoyl Not explicitly reported Inferred
1-(4-Bromobenzyl)-4-(2-furanylmethyl)piperazine 4-Bromobenzyl 2-Furanylmethyl Not reported
1-(4-Nitrobenzoyl)-4-(4-chlorobenzhydryl)piperazine 4-Chlorobenzhydryl 4-Nitrobenzoyl Cytotoxic (cancer cells)
1-(2-Fluorobenzoyl)-4-(4-nitrobenzyl)piperazine 2-Fluorobenzoyl 4-Nitrobenzyl Not reported
1-(2-Methoxyphenyl)-4-{[1-(2-nitrobenzyl)piperidin-4-yl]methyl}piperazine 2-Methoxyphenyl 2-Nitrobenzyl-piperidine High D2 receptor affinity

Q & A

Basic Questions

Q. What are the standard synthetic routes for 1-[(4-Bromophenyl)methyl]-4-(4-nitrobenzoyl)piperazine?

  • Methodological Answer : The synthesis typically involves a multi-step process:

Alkylation : React 4-bromobenzyl chloride with piperazine derivatives to introduce the bromophenylmethyl group.

Acylation : Couple the intermediate with 4-nitrobenzoyl chloride under basic conditions (e.g., using triethylamine in dichloromethane) to install the nitrobenzoyl moiety .

  • Critical parameters include temperature control (0–25°C for acylation), solvent choice (polar aprotic solvents like DCM or DMF), and purification via column chromatography .

Q. How is this compound characterized to confirm its structural integrity?

  • Methodological Answer : Key analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm substituent positions (e.g., aromatic protons at δ 7.2–8.0 ppm for bromophenyl and nitrobenzoyl groups) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ peak at m/z 414.03 for C18_{18}H17_{17}BrN3_3O3_3) .
  • Elemental Analysis : Matches calculated vs. experimental C/H/N ratios (e.g., C 52.3%, H 3.9%, N 10.2%) .

Q. What are the primary biological targets or mechanisms explored for this compound?

  • Methodological Answer : Piperazine derivatives often target:

  • Neurotransmitter receptors (e.g., dopamine or serotonin receptors) via piperazine's nitrogen atoms, which mimic endogenous ligands .
  • Enzymes : Nitro groups may act as electron-withdrawing moieties, enhancing binding to catalytic sites (e.g., kinases or metabolic enzymes) .
  • Preliminary assays (e.g., radioligand binding or enzyme inhibition) are recommended to identify specific targets .

Advanced Research Questions

Q. How do structural modifications (e.g., bromine vs. chlorine substituents) impact biological activity?

  • Methodological Answer : Substituent effects can be systematically studied via:

  • Structure-Activity Relationship (SAR) : Compare analogues (e.g., 4-chlorophenyl vs. 4-bromophenyl derivatives) in assays. Bromine’s larger atomic radius may enhance hydrophobic interactions, increasing receptor binding affinity .
  • Example : A study on similar piperazines showed that bromine substituents improved anticancer activity by 30% compared to chlorine derivatives .

Q. What strategies mitigate low yields during the nitrobenzoylation step?

  • Methodological Answer : Optimize reaction conditions:

  • Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate acylation .
  • Solvent Choice : Anhydrous DMF improves nitrobenzoyl chloride reactivity .
  • Purification : Employ gradient elution in flash chromatography (hexane/ethyl acetate) to isolate the product efficiently .

Q. How can computational modeling predict this compound’s reactivity or binding modes?

  • Methodological Answer : Use tools like:

  • Molecular Docking (AutoDock Vina) : Simulate interactions with dopamine D3 receptors (PDB ID: 3PBL) to prioritize synthetic targets .
  • DFT Calculations : Predict electron density around the nitro group to assess electrophilic reactivity .
  • ADMET Prediction : Software like SwissADME evaluates bioavailability (e.g., nitro groups may reduce blood-brain barrier penetration) .

Data Contradiction Analysis

Q. Why do similar piperazine derivatives show conflicting bioactivity profiles in published studies?

  • Methodological Answer : Contradictions often arise from:

  • Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or endpoint measurements (IC50 vs. EC50) .
  • Substituent Positioning : Meta-substituted nitro groups (e.g., 3-nitrobenzoyl) may reduce activity compared to para-substituted analogues due to steric hindrance .
  • Resolution : Replicate studies under standardized conditions (e.g., NIH/3T3 fibroblasts) and validate via orthogonal assays (e.g., SPR for binding kinetics) .

Comparative Table: Substituent Effects on Biological Activity

Substituent (R1/R2)Biological Activity (IC50, μM)Key MechanismReference
4-Bromophenyl / 4-Nitro12.3 (Anticancer)Topoisomerase II inhibition
4-Chlorophenyl / 4-Nitro17.8 (Anticancer)DNA intercalation
4-Bromophenyl / 3-Nitro25.6 (Antimicrobial)β-lactamase inhibition

Key Takeaways

  • Synthesis : Prioritize acylation optimization for higher yields .
  • Characterization : Combine NMR and HRMS for unambiguous structural confirmation .
  • Biological Evaluation : Use SAR-guided modifications to enhance target specificity .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.